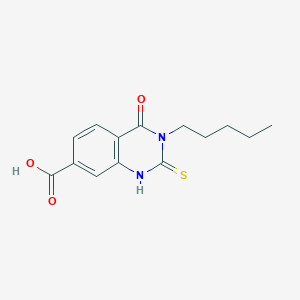
4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the CAS Number: 309940-73-6 . It has a molecular weight of 292.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3S/c1-2-3-4-7-16-12(17)10-6-5-9(13(18)19)8-11(10)15-14(16)20/h5-6,8H,2-4,7H2,1H3,(H,15,20)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.36 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Researchers have developed methods for synthesizing disubstituted and trisubstituted derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. These methods involve cyclization reactions of substituted methyl anthranilates with isothiocyanates or primary amines/hydrazines. Such synthetic routes facilitate the generation of combinatorial libraries of these compounds for further biological evaluation (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Potential Biological Activities
- Antimicrobial and Anticonvulsant Activities : Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial and anticonvulsant activities. Some compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, highlighting their potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Chemical and Biological Predictions
- Computer Prediction of Biological Activity : A study focused on modeling the biological activity spectrum and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research aimed at identifying compounds with potential antineurotic activity, which could be promising for treating male reproductive and erectile dysfunction. The use of computational tools like PASS and GUSAR software facilitated the prediction and selection of compounds for synthesis, highlighting a modern approach to drug discovery (Danylchenko, Drushlyak, & Kovalenko, 2016).
Anticancer Activity
- Breast Anticancer Activity : New derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested for their anticancer effect against the MCF-7 breast cancer cell line. Some compounds exhibited significant anticancer activity, providing insights into the development of novel anticancer agents (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-3-4-7-16-12(17)10-6-5-9(13(18)19)8-11(10)15-14(16)20/h5-6,8H,2-4,7H2,1H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFBONQXEGYNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
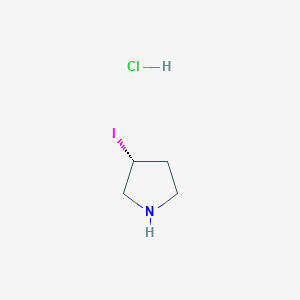
![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)

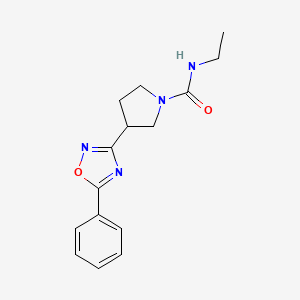

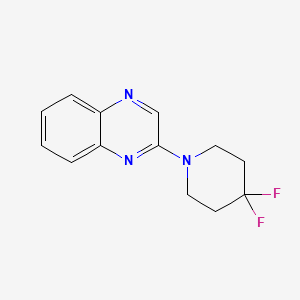
![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
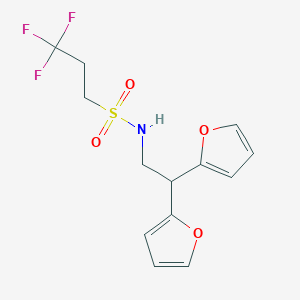
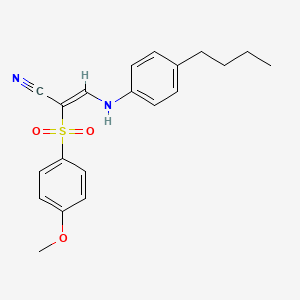
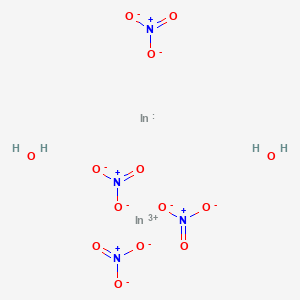
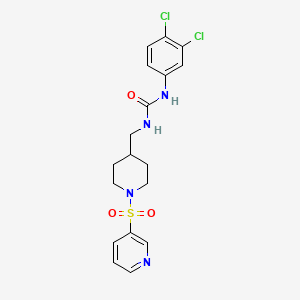
![2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)